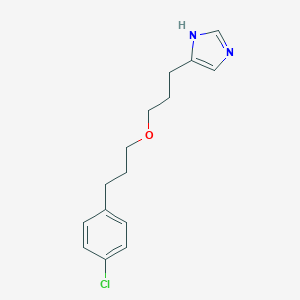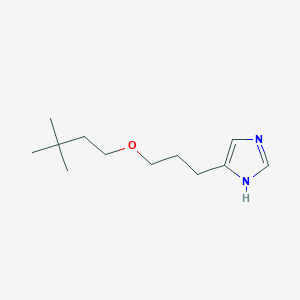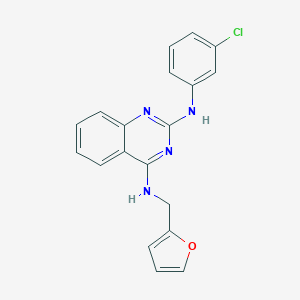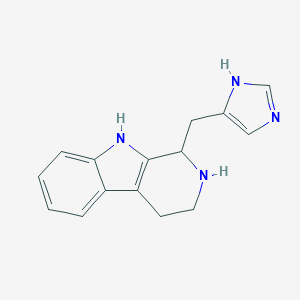
2,2-Dimethylpropylcarbamic acid 3-(1H-imidazole-4-yl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FUB-475 is an H3 agonist containing a 4-substituted imidazole.
Scientific Research Applications
Chemical Stability and Biological Activity
Propyl paraben, a compound structurally related to 2,2-Dimethylpropylcarbamic acid 3-(1H-imidazole-4-yl)propyl ester, is a stable, non-volatile compound known for its antimicrobial properties. It has been used as a preservative in foods, drugs, and cosmetics for over 50 years. The compound is hydrolyzed to p-hydroxybenzoic acid, conjugated and then rapidly excreted in the urine, without evidence of accumulation. Acute toxicity studies indicate that propyl paraben is relatively non-toxic, although mildly irritating to the skin. It is not carcinogenic, mutagenic, or clastogenic and does not cause cytogenicity in vitro in the absence of carboxyesterase inhibitors. The mechanism of its action might be linked to mitochondrial failure induced by membrane permeability transition, mitochondrial depolarization, and depletion of cellular ATP through uncoupling of oxidative phosphorylation (Soni, Burdock, Taylor, & Greenberg, 2001).
Environmental and Human Exposure
1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), another related compound, is used as a plasticizer and has been subject to environmental exposure assessments. The detection of oxidative metabolites of DINCH in urine suggests potential exposure even at environmental levels, and these metabolites can serve as biomarkers for DINCH exposure assessment. This indicates the relevance of monitoring such ester compounds for understanding human and environmental exposure levels (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Analytical and Monitoring Techniques
Analytical techniques and monitoring studies have been developed to understand the exposure and variability of similar ester compounds. For instance, urinary metabolites are frequently used for biomonitoring exposure to synthetic pyrethroids, a class of non-persistent insecticides. Temporal changes in urinary metabolites concentrations were monitored over seven consecutive days, indicating the importance of reliable analytical methods and statistical analysis for understanding exposure levels and health implications (Wielgomas, 2013).
Toxicological and Safety Concerns
Studies on related ester compounds like Fatty acid esters of 3-Monochloropropanediol (3-MCPD esters) have raised concerns about their possible nephrotoxicity and testicular toxicity. They have been detected in various food categories and even in human breast milk, indicating their absorption and distribution in human organs and tissues. Their presence in food and other products has become a safety concern, leading to the establishment of tolerable daily values by food safety authorities (Gao, Li, Huang, & Yu, 2019).
properties
Product Name |
2,2-Dimethylpropylcarbamic acid 3-(1H-imidazole-4-yl)propyl ester |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N-(2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)8-14-11(16)17-6-4-5-10-7-13-9-15-10/h7,9H,4-6,8H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
RYXCISICOBRNIT-UHFFFAOYSA-N |
SMILES |
O=C(NCC(C)(C)C)OCCCC1=CNC=N1 |
Canonical SMILES |
CC(C)(C)CNC(=O)OCCCC1=CN=CN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
FUB-475, FUB475, FUB 475 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B529288.png)

![5-[5,6-Bis(Methyloxy)-1h-Benzimidazol-1-Yl]-3-{[1-(2-Chlorophenyl)ethyl]oxy}-2-Thiophenecarboxamide](/img/structure/B529372.png)
![(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide](/img/structure/B529461.png)
![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)
![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)
![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)

![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)
